(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol
Description
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is a chiral secondary alcohol featuring a propan-1-ol backbone substituted with chlorine at the 3-position and a 3,4-dichlorophenyl group at the 1-position. The (S)-enantiomer is of particular interest in pharmaceutical synthesis due to its role as a precursor in asymmetric catalysis and drug development. For example, it is structurally analogous to intermediates used in the chemoenzymatic synthesis of (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor . The compound’s stereochemistry and halogen-rich structure contribute to its reactivity and binding properties, making it a valuable candidate for studying enantioselective transformations and structure-activity relationships.
Properties
Molecular Formula |
C9H9Cl3O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(1S)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m0/s1 |
InChI Key |
MFBGPPIDBLVWIT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCCl)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCCl)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate chiral auxiliary to introduce the chiral center. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The presence of the chiral center can also influence the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on structural, spectroscopic, and functional characteristics:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Similarity Score* | Key Differences | Applications/Reactivity |
|---|---|---|---|---|
| (S)-3-Chloro-1-phenylpropan-1-ol | Phenyl group at C1, Cl at C3 | 1.00 | Lacks 3,4-dichloro substitution | Intermediate in chiral synthesis |
| 3-Chloro-1-(thiophen-2-yl)propan-1-ol | Thiophene ring at C1, Cl at C3 | 0.86 | Heterocyclic vs. aryl substituent | Precursor for duloxetine analogs |
| 1-(3,4-Dichlorophenyl)propan-1-ol | No Cl at C3 | 0.79 | Absence of C3 chlorine reduces reactivity | Less steric hindrance in reactions |
| (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol | Mirror-image enantiomer | 0.79 | Opposite stereochemistry at C1 | Contrast in enantioselective outcomes |
*Similarity scores derived from structural alignment algorithms .
Structural and Electronic Comparisons
- Substituent Effects : The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects and steric bulk compared to phenyl or thiophene substituents. This enhances electrophilic reactivity at the alcohol-bearing carbon but reduces nucleophilic attack due to steric hindrance .
- Chirality : The (S)-configuration is critical for biological activity. For instance, (S)-enantiomers in duloxetine synthesis show higher receptor affinity than (R)-forms, mirroring trends observed in the target compound’s analogs .
Physical and Spectroscopic Properties
- Boiling Points: The presence of multiple chlorine atoms increases molecular weight and dipole-dipole interactions, leading to higher boiling points compared to non-halogenated analogs (e.g., 1-phenylpropan-1-ol). However, branching (as in thiophene derivatives) may reduce boiling points due to decreased surface area .
- IR Spectroscopy : The fingerprint region (600–1400 cm⁻¹) distinguishes (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol from its analogs. For example, C-Cl stretching vibrations (~700 cm⁻¹) and aryl C-H out-of-plane bends (~800 cm⁻¹) vary with substitution patterns .
Research Findings and Implications
Recent studies highlight the compound’s versatility:
- Environmental Impact : Chlorinated alcohols like this compound require careful handling due to persistence in ecosystems, though biodegradation pathways are being explored .
Q & A
Basic: What are the optimal synthetic routes for (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol?
Methodological Answer:
The synthesis of this chiral compound typically involves multi-step reactions, leveraging stereoselective reduction or asymmetric catalysis . For example:
- Step 1: Start with 3,4-dichlorophenyl ketone derivatives.
- Step 2: Employ a Sharpless epoxidation or Corey-Bakshi-Shibata (CBS) reduction to introduce chirality at the propanol carbon .
- Step 3: Chlorination at the C3 position using reagents like SOCl₂ or PCl₃ under controlled conditions to avoid racemization .
- Key Reagents: Chiral catalysts (e.g., BINAP-Ru complexes), lithium aluminum hydride (LiAlH₄) for selective reduction, and alkyl halides for substitution .
Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric purity using chiral HPLC .
Basic: How to characterize the stereochemistry and purity of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR and ¹³C-NMR to confirm the presence of the dichlorophenyl group and propanol backbone. Compare chemical shifts with computational models (e.g., DFT) .
- Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to determine enantiomeric excess (ee) ≥98% .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₉H₈Cl₃O: theoretical 253.96 g/mol) .
- Optical Rotation: Measure using a polarimeter ([α]D²⁵) and compare with literature values for stereochemical confirmation .
Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Enantiomeric Impurity: Even minor racemization (e.g., 2% impurity) can skew bioactivity results. Validate purity via chiral HPLC and repeat assays with rigorously purified samples .
- Assay Conditions: Variations in solvent (DMSO vs. aqueous buffers), pH, or temperature may alter compound stability. Conduct stability studies (e.g., LC-MS over 24 hours) to identify degradation products .
- Biological Model Differences: Use isogenic cell lines or standardized animal models (e.g., C57BL/6 mice) to minimize variability .
Case Study: A 2025 study resolved discrepancies in cytotoxicity data by standardizing cell culture media and confirming compound stability under assay conditions .
Advanced: How to design experiments to study the metabolic pathways of this compound in vivo?
Methodological Answer:
- Isotope Labeling: Synthesize a ¹³C-labeled analog at the propanol carbon to track metabolic fate via LC-MS/MS .
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) to identify phase I metabolites (oxidation, dechlorination) and phase II conjugates (glucuronidation) .
- In Vivo Studies: Administer the compound to rodent models and collect plasma, urine, and feces. Use untargeted metabolomics to map biotransformation pathways .
- Data Integration: Cross-reference with databases like EPA DSSTox to predict toxic metabolites .
Advanced: What are the key challenges in achieving enantioselective synthesis of this compound at scale?
Methodological Answer:
- Catalyst Efficiency: Chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) may exhibit low turnover numbers (TON <100). Optimize catalyst loading (1–5 mol%) and reaction temperature (0–25°C) .
- Byproduct Formation: Competing elimination reactions (e.g., forming allylic chlorides) can occur. Use bulky bases (e.g., DBU) to suppress elimination .
- Purification: Separate enantiomers via simulated moving-bed (SMB) chromatography or crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Scalability Example: A 2024 pilot study achieved 85% yield and 99% ee by combining asymmetric hydrogenation with continuous-flow purification .
Basic: What solvents and storage conditions are optimal for this compound?
Methodological Answer:
- Solubility: Soluble in dichloromethane (DCM) , tetrahydrofuran (THF) , and dimethyl sulfoxide (DMSO). Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis .
- Storage: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Confirm stability via ¹H-NMR monthly .
Advanced: How to analyze intermolecular interactions of this compound with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to chlorophenol-active enzymes (e.g., cytochrome P450). Validate with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (Kd, kon/koff) with immobilized target proteins .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Example: A 2023 study linked the compound’s affinity for CYP2D6 to its chlorine substituent’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
